molecular formula C6H12ClNO B12861237 3-(Oxetan-3-yl)azetidine hydrochloride

3-(Oxetan-3-yl)azetidine hydrochloride

Cat. No.: B12861237
M. Wt: 149.62 g/mol
InChI Key: QGTKPBJATVODEV-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)azetidine hydrochloride is a compound that features both azetidine and oxetane rings. These four-membered heterocyclic structures are known for their unique chemical properties and biological activities. Azetidines contain a nitrogen atom, while oxetanes contain an oxygen atom, making them valuable in various fields such as medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetan-3-yl)azetidine hydrochloride typically involves the formation of the azetidine and oxetane rings through specific reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(oxetan-3-ylidene)acetate to yield the target compound . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids with boronic acids .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)azetidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Oxetan-3-yl)azetidine hydrochloride include:

Uniqueness

What sets this compound apart is the combination of both azetidine and oxetane rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3-(oxetan-3-yl)azetidine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-5(2-7-1)6-3-8-4-6;/h5-7H,1-4H2;1H

InChI Key

QGTKPBJATVODEV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2COC2.Cl

Origin of Product

United States

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